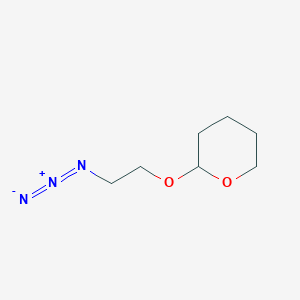

2-(2-Azidoethoxy)tetrahydropyran

Übersicht

Beschreibung

“2-(2-Azidoethoxy)tetrahydropyran” is a chemical compound with the molecular formula C7H13N3O2 . It has an average mass of 171.197 Da and a monoisotopic mass of 171.100784 Da .

Synthesis Analysis

The synthesis of tetrahydropyran derivatives, such as “this compound”, involves several strategies based on typical retrosynthetic disconnections . These strategies include etherification, hetero-Diels-Alder cycloadditions, oxa-Michael reactions, palladium-catalyzed alkoxycarbonylations, oxymercurations, radical cyclizations, and ring-closing metathesis .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydropyran ring with an azidoethoxy group attached . Tetrahydropyran is a six-membered ring containing five carbon atoms and one oxygen atom .

Chemical Reactions Analysis

Tetrahydropyran derivatives, including “this compound”, can undergo various chemical reactions. These reactions include intramolecular hydroalkoxylation and hydroacyloxylation of unactivated olefins . Other reactions involve the addition of a Cu-O bond across the C-C double bond .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods for Tetrahydropyran Derivatives

1. Tetrahydropyran via Base-Catalyzed Rearrangement

A novel method employing 1,2-dioxines with tethered hydroxyl functionality as precursors allows for the construction of THP derivatives through a base-catalyzed rearrangement and intramolecular oxa-Michael addition (Avery et al., 2005).

2. Catalytic Hydrogenation Route

A facile approach to synthesize highly functionalized THP from 2-aminopyranoses showcases the versatility of such units in natural product synthesis (Hesek et al., 2008).

3. Gold-Catalyzed Cycloisomerization

An efficient synthesis of dioxabicyclo[4.2.1] ketals and THPs via gold(I) chloride catalyzed cycloisomerization of 2-alkynyl-1,5-diol demonstrates a tunable method for THP synthesis (Le‐Ping Liu & Hammond, 2009).

Natural Product Synthesis and Derivatives

1. Marine Macrolide Synthesis

Research highlights significant efforts in developing efficient methods for the synthesis of THP derivatives, exemplified by the total synthesis of Neopeltolide, a marine macrolide natural product (Fuwa, 2016).

2. Boron Neutron Capture Therapy

A novel synthesis pathway for conjugates of closo-dodecaborate dianion with cholesterol demonstrates the potential of THP derivatives in developing liposomal drugs for cancer treatment (Druzina et al., 2020).

Advanced Synthetic Strategies

1. Mukaiyama-Michael Cascade Reaction

A new annulation reaction for THPs has been discovered, illustrating an innovative approach to stereoselective synthesis (Bolla, Patterson, & Rychnovsky, 2005).

2. Prins Cyclization for THP Synthesis

The synthesis of compounds with the THP framework via Prins cyclization demonstrates a versatile method for creating biologically active compounds (Štekrová et al., 2015).

3. Oxidative C-H Bond Activation

Innovative methods utilizing oxidative C-H bond activation for the synthesis of diverse THP structures highlight the potential for efficient, atom-economical synthesis routes (Liu & Floreancig, 2010).

Safety and Hazards

Zukünftige Richtungen

Tetrahydropyrans are structural motifs that are abundantly present in a range of biologically important marine natural products . Therefore, the development of efficient and versatile methods for the synthesis of tetrahydropyran derivatives, including “2-(2-Azidoethoxy)tetrahydropyran”, is of significant interest . This could have a significant impact on chemical biology and drug discovery in the forthcoming decades .

Wirkmechanismus

Target of Action

The primary target of 2-(2-Azidoethoxy)tetrahydropyran is the sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA) . SERCA is a known target for the development of novel therapeutics for rheumatoid arthritis .

Mode of Action

The compound interacts with its target, SERCA, through a binding mode that can be forecasted by computational investigations

Pharmacokinetics

The pharmacokinetic properties of this compound were assessed by predicting its drug-likeness

Eigenschaften

IUPAC Name |

2-(2-azidoethoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c8-10-9-4-6-12-7-3-1-2-5-11-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUCTOALORWJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733586 | |

| Record name | 2-(2-Azidoethoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835625-50-8 | |

| Record name | 2-(2-Azidoethoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1398018.png)

![6-Methylimidazo[1,2-a]pyrazine](/img/structure/B1398020.png)

![(1R,3s,5S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1398028.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole](/img/structure/B1398032.png)

![2-Bromo-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5h)-one](/img/structure/B1398034.png)